Lisinopril EP Impurity D
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lisinopril EP Impurity D involves the formation of a diketopiperazine structure. The synthetic route typically includes the cyclization of a dipeptide intermediate under specific reaction conditions. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Lisinopril EP Impurity D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diketopiperazine ring to more reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amine and carboxylic acid functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the diketopiperazine ring, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
Lisinopril EP Impurity D is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry to ensure the purity and quality of Lisinopril.
Biology: Studying the biological activity and metabolism of Lisinopril and its impurities.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of Lisinopril and its related compounds.
Mechanism of Action
Lisinopril EP Impurity D, like Lisinopril, inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reduced blood pressure, and improved cardiac function. The compound disrupts the angiotensin II pathway, leading to decreased peripheral resistance and renal protection .
Comparison with Similar Compounds
Similar Compounds
Lisinopril EP Impurity C: Another impurity found in Lisinopril with a similar diketopiperazine structure.
Lisinopril EP Impurity F: A related compound with slight variations in the chemical structure.
Lisinopril Dihydrate: The hydrated form of Lisinopril, used as a reference standard
Uniqueness
Lisinopril EP Impurity D is unique due to its specific diketopiperazine structure, which distinguishes it from other impurities. Its presence and characterization are crucial for ensuring the purity and efficacy of Lisinopril in pharmaceutical applications .
Properties
Molecular Formula |
C21H29N3O4 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28) |
InChI Key |
FUEMHWCBWYXAOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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